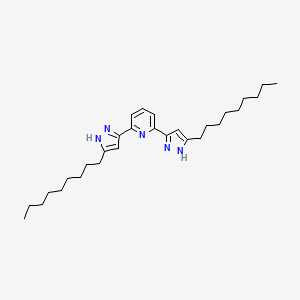

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine

Description

Properties

CAS No. |

191546-16-4 |

|---|---|

Molecular Formula |

C29H45N5 |

Molecular Weight |

463.7 g/mol |

IUPAC Name |

2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C29H45N5/c1-3-5-7-9-11-13-15-18-24-22-28(33-31-24)26-20-17-21-27(30-26)29-23-25(32-34-29)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,31,33)(H,32,34) |

InChI Key |

SAONWUWLGMZMJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=NN1)C2=NC(=CC=C2)C3=NNC(=C3)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

Step 1: Preparation of 2,6-Di(1H-pyrazol-3-yl)pyridine Core

The base ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, is synthesized by condensation reactions involving pyridine derivatives and hydrazine or substituted hydrazines. For example, 2-(1H-pyrazol-3-yl)pyridine can be prepared by reacting 2-propen-1-one derivatives with hydrazine hydrate in ethanol at moderate temperatures (~60 °C) with high yields (~97%). This step forms the pyrazole rings attached to the pyridine core.Step 2: Introduction of Nonyl Substituents on Pyrazole Rings

The 5-position nonyl substituents on the pyrazole rings are introduced via alkylation reactions. This involves the use of alkyl halides (e.g., nonyl bromide) reacting with the pyrazole nitrogen or carbon centers under basic conditions. For instance, a related compound, 2,6-bis(5-phenyl-1H-pyrazol-3-yl)pyridine, was alkylated using 2-bromopropane in the presence of sodium hydride in dry DMF at room temperature, followed by heating to 333 K for two days to achieve substitution. By analogy, nonyl bromide or a similar nonyl halide can be used to introduce the nonyl groups.Step 3: Purification and Characterization

The crude product is typically purified by column chromatography using solvents such as ethyl acetate and petroleum ether mixtures. The purified compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Preparation Method (Hypothetical Protocol Based on Analogous Compounds)

Research Findings and Notes on Preparation

The presence of long nonyl chains on the pyrazole rings enhances the solubility of the compound in organic solvents, which is beneficial for subsequent applications in coordination chemistry and catalysis.

The alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Sodium hydride is used as a strong base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution by the alkyl halide.

The reaction times for alkylation are relatively long (up to 48 hours) at elevated temperatures to ensure complete substitution due to steric hindrance from the bulky nonyl groups.

Analytical data such as elemental analysis and mass spectrometry confirm the successful incorporation of nonyl groups and the integrity of the pyridine-pyrazole framework.

Comparative Table of Related Ligands and Their Preparation

| Compound Name | Substituents | Key Preparation Features | Unique Properties |

|---|---|---|---|

| 2,6-Di(1H-pyrazol-3-yl)pyridine | None | Direct condensation of diacetylpyridine with hydrazine | Strong coordination ligand, base structure |

| 2,6-Bis(5-phenyl-1H-pyrazol-3-yl)pyridine | Phenyl at 5-position | Alkylation with aryl halides under basic conditions | Enhanced electronic properties, steric bulk |

| 2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine | Nonyl at 5-position | Alkylation with nonyl halides, longer reaction times | Increased solubility, altered electronic effects |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components. Research highlights include:

- Antimicrobial Properties : Studies have shown that 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine possesses significant antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts where enzyme regulation is crucial.

Coordination Chemistry

The ability of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine to form stable complexes with metal ions is of significant interest:

- Metal Ion Complexation : Research indicates that this compound can coordinate with transition metals such as copper and iron. These metal complexes are essential for understanding the compound's catalytic properties and enhancing its stability in various reactions.

- Catalytic Applications : The coordination with metals enhances the reactivity of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine, making it a valuable ligand in catalysis. Its ability to facilitate reactions involving redox processes positions it as a promising candidate in the development of new catalytic systems .

Case Studies and Comparative Analysis

To better understand the applications of 2,6-bis(5-nonyl-1H-pyrazol-3-YL)pyridine, several case studies have been documented:

Mechanism of Action

The mechanism of action of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and its pathways involve modulation of metal ion homeostasis and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,6-Bis(5-nonyl-1H-pyrazol-3-yl)pyridine and its analogs:

Key Findings from Comparative Analysis

Hydrophobicity vs. Polarity: The nonyl-substituted derivative exhibits superior hydrophobicity compared to phenyl- or amino-substituted analogs, enabling its use in nonpolar environments (e.g., lipid bilayer interactions or solvent-resistant MOFs) . In contrast, the amino-substituted analog (MW 241.11) demonstrates polar interactions, enhancing solubility in aqueous media for pharmaceutical applications .

Coordination Behavior :

- The phenyl-substituted analog (MW 381.43) forms rigid, planar structures conducive to π-π stacking and crystallographic stability . By contrast, the methyl-linked pyrazole derivative (MW 239.28) adopts a flexible conformation, facilitating the formation of hydrogen-bonded networks in supramolecular chemistry .

Biological Activity: Sulfur-containing analogs (e.g., butylthiomethyl derivatives) exhibit significant tyrosinase inhibition (IC₅₀ = 12.3 µM), attributed to sulfur’s electron-donating properties enhancing substrate-enzyme interactions .

Synthetic Accessibility: The amino-substituted analog is synthesized via hydrazine hydrate and acetic acid under mild conditions (75% yield) , while phenyl-substituted derivatives require solvent-thermal methods with transition-metal salts (e.g., Cu(I)) for MOF synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.